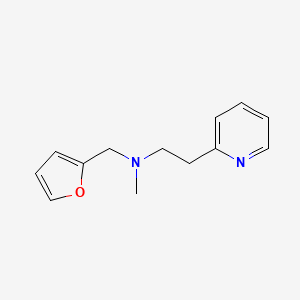
N-(furan-2-ylmethyl)-N-methyl-2-pyridin-2-ylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-N-methyl-2-pyridin-2-ylethanamine is an organic compound that belongs to the class of heterocyclic compounds It contains a furan ring, a pyridine ring, and an ethylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N-methyl-2-pyridin-2-ylethanamine can be achieved through several synthetic routes. One common method involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol under microwave-assisted conditions. The reaction is carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction time, solvent, and amounts of substrates are optimized to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of microwave-assisted synthesis can enhance reaction rates and yields, making it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(furan-2-ylmethyl)-N-methyl-2-pyridin-2-ylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation and nitration reactions can be performed using halogens and nitric acid, respectively.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce alcohol derivatives.
Aplicaciones Científicas De Investigación
N-(furan-2-ylmethyl)-N-methyl-2-pyridin-2-ylethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-(furan-2-ylmethyl)-N-methyl-2-pyridin-2-ylethanamine involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit the epidermal growth factor receptor (EGFR), which is involved in the regulation of cell growth and proliferation. The compound binds to the active site of EGFR, blocking its activity and thereby exerting anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound also contains a furan ring and has been studied for its biological activities.
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: Known for its potential cognitive-enhancing properties and MAO inhibitor activity.
Uniqueness
N-(furan-2-ylmethyl)-N-methyl-2-pyridin-2-ylethanamine is unique due to its combination of a furan ring, a pyridine ring, and an ethylamine chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-N-methyl-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-15(11-13-6-4-10-16-13)9-7-12-5-2-3-8-14-12/h2-6,8,10H,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPHTYZQOIFUDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
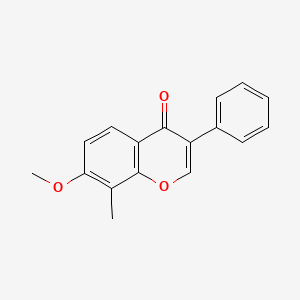
![2-[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B5646346.png)
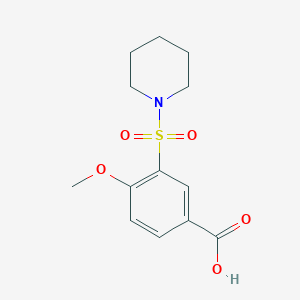
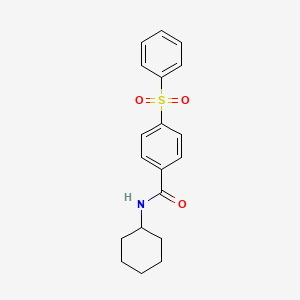
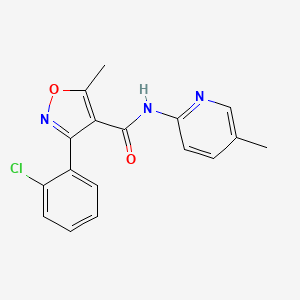
![N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B5646363.png)
![3-{2-[2-(2-furyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5646376.png)
![3-[1-benzyl-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]-2-methyl-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B5646391.png)
![4-[2-(4-bromophenyl)-6-methyl-4-pyrimidinyl]morpholine](/img/structure/B5646401.png)
![1-[4'-(difluoromethoxy)biphenyl-3-yl]-1H-pyrazole](/img/structure/B5646408.png)
![N-{(3R*,4S*)-1-[(2-chlorobenzyl)sulfonyl]-4-cyclopropyl-3-pyrrolidinyl}acetamide](/img/structure/B5646420.png)
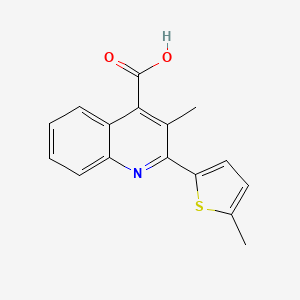
![N-({1-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]piperidin-3-yl}methyl)-2-furamide](/img/structure/B5646444.png)
![4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5646445.png)
